molecular formula C19H15FN2O3 B7683182 (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Cat. No. B7683182
M. Wt: 338.3 g/mol
InChI Key: PWAABOQHAGMLGU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. Inhibition of BTK signaling by (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK phosphorylation and downstream signaling pathways, including AKT and ERK. In preclinical models, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its specificity for BTK and its ability to inhibit B-cell receptor signaling, which is a key pathway in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, which may enhance its efficacy in combination therapy. The limitations of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its limited availability and the need for further clinical studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the development of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid and other BTK inhibitors. One direction is the evaluation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and selectivity for BTK is an active area of research.

Synthesis Methods

The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid involves the condensation of 4-fluoroaniline with quinoline-6-carboxylic acid to form the intermediate 4-fluoro-N-(quinolin-6-yl)benzamide. This intermediate is then coupled with (S)-3-aminopropanoic acid to form the final product, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid. The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been reported in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

properties

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-15-6-3-12(4-7-15)17(11-18(23)24)22-19(25)14-5-8-16-13(10-14)2-1-9-21-16/h1-10,17H,11H2,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAABOQHAGMLGU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.